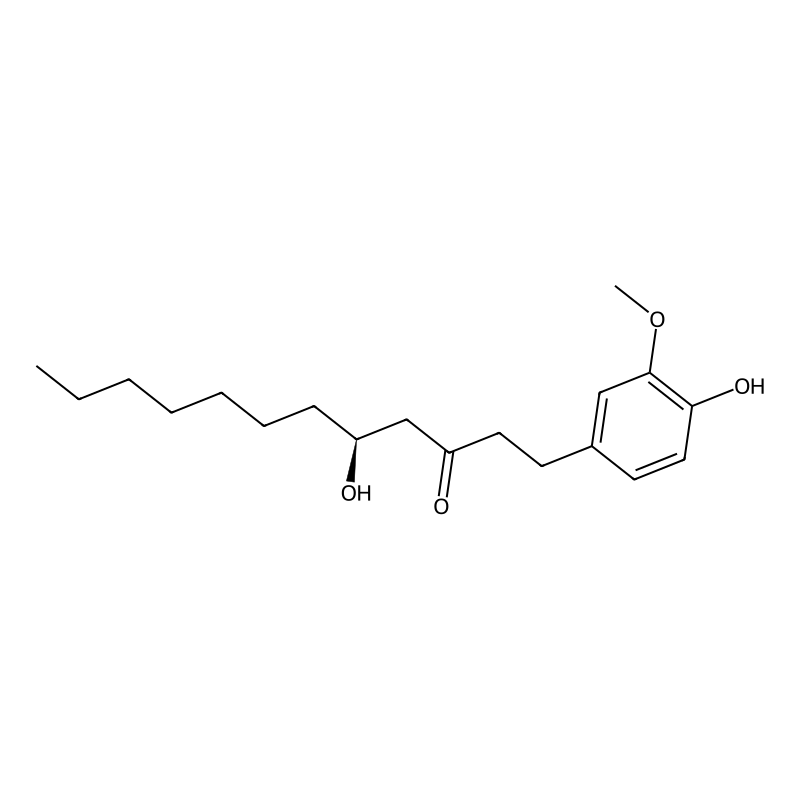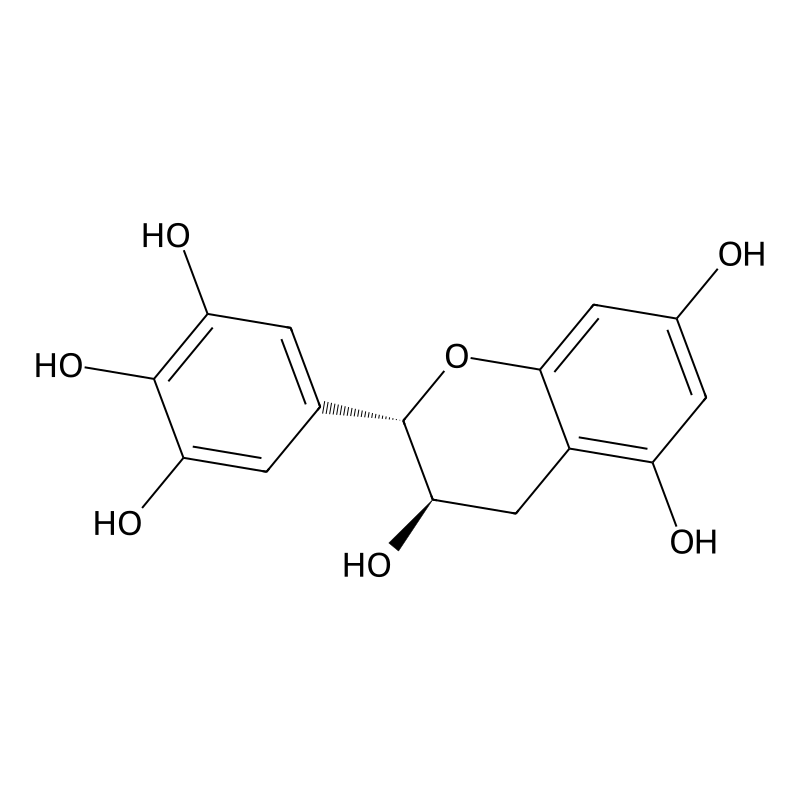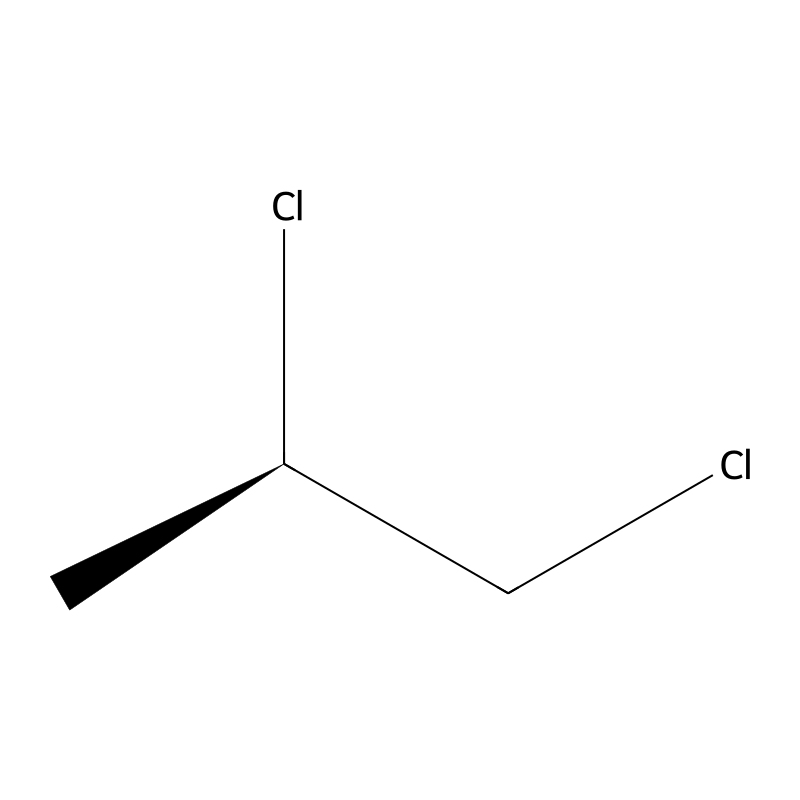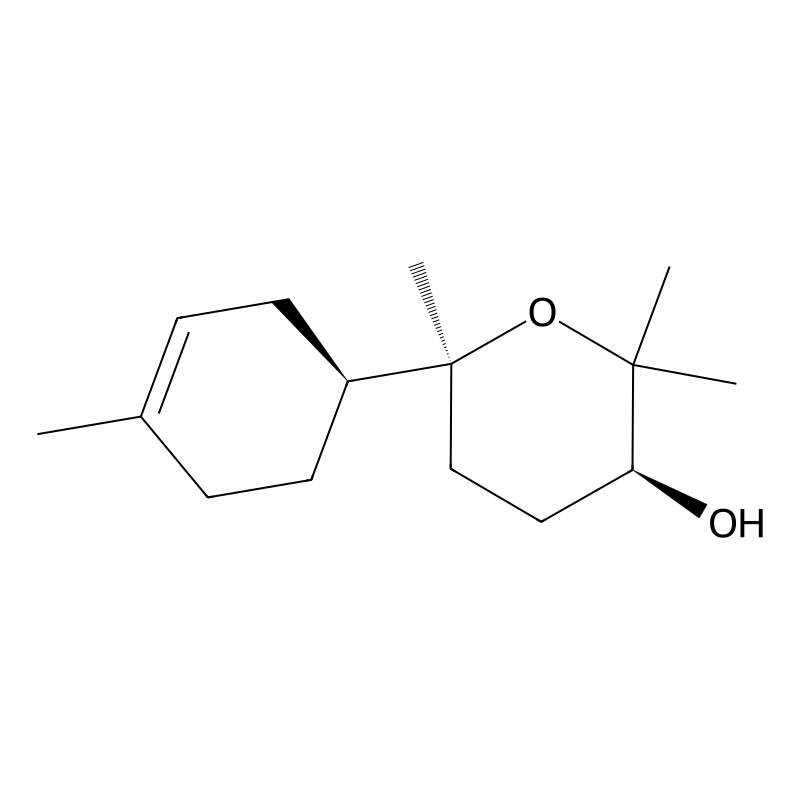Chromatography Standards
CAS No.:23513-08-8
Molecular Formula:C19H30O4
Molecular Weight:322.4 g/mol
Availability:
In Stock
CAS No.:3371-27-5
Molecular Formula:C15H14O7
Molecular Weight:306.27 g/mol
Availability:
In Stock
CAS No.:78-87-5
Molecular Formula:C3H6Cl2
Molecular Weight:112.98 g/mol
Availability:
In Stock
CAS No.:110-86-1
Molecular Formula:C5H5N
Molecular Weight:79.10 g/mol
Availability:
In Stock
CAS No.:75-09-2
Molecular Formula:CH2Cl2
Molecular Weight:84.93 g/mol
Availability:
In Stock
CAS No.:22567-36-8
Molecular Formula:C15H26O2
Molecular Weight:238.37 g/mol
Availability:
In Stock





